N-(2-methoxy-5-nitrophenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide
Overview
Description
N-(2-methoxy-5-nitrophenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Substitution reactions: Introduction of the pyridin-3-yl group and the 2-methoxy-5-nitrophenyl group through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in various substitution reactions, particularly at the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline and pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, influencing cellular pathways. The nitro group may play a role in redox reactions, while the pyridine and quinoline rings can participate in π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Pyridine derivatives: Such as nicotinamide, which is a form of vitamin B3.
Uniqueness
N-(2-methoxy-5-nitrophenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline and pyridine derivatives.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-14-5-7-19-17(10-14)18(12-20(25-19)15-4-3-9-24-13-15)23(28)26-21-11-16(27(29)30)6-8-22(21)31-2/h3-13H,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRHETVIWDKUAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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